N-Tosyl-4-chloro-2-iodo-7-azaindole

Overview

Description

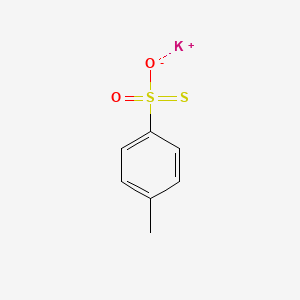

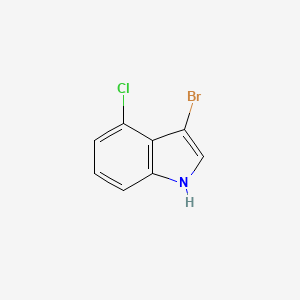

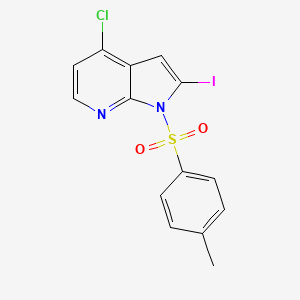

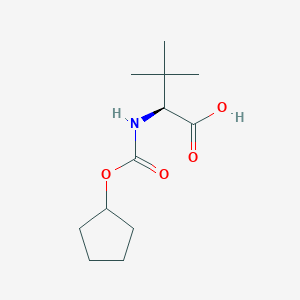

“N-Tosyl-4-chloro-2-iodo-7-azaindole” is a chemical compound with the molecular formula C14H10ClIN2O2S . It has a molecular weight of 432.66400 .

Molecular Structure Analysis

The molecular structure of “N-Tosyl-4-chloro-2-iodo-7-azaindole” consists of a pyridine and a pyrrole ring fused by a C-C bond . The compound also contains an iodine atom, a chlorine atom, and a tosyl group .Physical And Chemical Properties Analysis

“N-Tosyl-4-chloro-2-iodo-7-azaindole” has a density of 1.846g/cm3 and a boiling point of 544.829ºC at 760 mmHg . The compound also has a flash point of 283.303ºC .Scientific Research Applications

Synthesis of 2-Alkynyl-7-Azaindoles

Layek et al. (2009) explored the reaction of 4-chloro-2-iodo-7-azaindole with terminal alkynes using a Pd/C–PPh3–CuI catalyst system in water. This process allowed for the selective preparation of 2-alkynyl-4-chloro-7-azaindole in good yields, demonstrating a mild and efficient method for C–C bond formation. The chloro derivative thus obtained can be further functionalized, indicating the compound's role in facilitating complex organic syntheses (Layek et al., 2009).

Metal Complexes and Luminescence

Research by Zhao and Wang (2010) has shown that 7-azaindole derivatives, including those related to N-Tosyl-4-chloro-2-iodo-7-azaindole, exhibit excellent blue emissions for organic light-emitting diodes (OLEDs). These derivatives have rich coordination chemistry with both main group elements and transition metal ions. Their metal complexes not only display phosphorescence but also show unusual reactivity toward C-H and C-X bonds, suggesting potential applications in materials science and as probes for chemical bond activation (Zhao & Wang, 2010).

Microwave-Assisted Synthesis of 7-Azaindoles

Schirok (2006) described a robust and flexible synthesis of 7-azaindoles using microwave heating to dramatically accelerate the reaction process. This synthesis method, starting from nicotinic acid derivatives, showcases the utility of N-Tosyl-4-chloro-2-iodo-7-azaindole in facilitating rapid and efficient production of biologically relevant heterocycles, highlighting its significance in medicinal chemistry (Schirok, 2006).

Regioselective C-H Chlorination

Qian et al. (2014) developed a rhodium-catalyzed regioselective C-H chlorination of 7-azaindoles using 1,2-dichloroethane, with 7-azaindole as the directing group. This methodology provides an efficient access to ortho-chlorinated azaindoles, demonstrating the compound's utility in introducing chloro functionalities into heterocyclic compounds through C-H activation. The process features good functional group tolerance and a wide substrate scope, underscoring its applicability in the synthesis of complex molecules (Qian et al., 2014).

Mechanism of Action

Target of Action

N-Tosyl-4-chloro-2-iodo-7-azaindole, also known as 4-CHLORO-2-IODO-1-TOSYL-1H-PYRROLO[2,3-B]PYRIDINE, is a chemical compound that has gained significant attention in the field of medicinal chemistry. The primary targets of N-Tosyl-4-chloro-2-iodo-7-azaindole are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial for cellular communication and signal transduction .

Mode of Action

The mode of action of N-Tosyl-4-chloro-2-iodo-7-azaindole involves its interaction with protein kinases. The presence of the extra nitrogen atom in the azaindole core of N-Tosyl-4-chloro-2-iodo-7-azaindole increases the possible fits in the ATP active site of the kinases, which requires well-positioned hydrogen bond donor-acceptor systems . This interaction leads to the inhibition of the kinase activity, thereby affecting the phosphorylation process .

Biochemical Pathways

The biochemical pathways affected by N-Tosyl-4-chloro-2-iodo-7-azaindole are those involving protein kinases. By inhibiting the activity of these kinases, N-Tosyl-4-chloro-2-iodo-7-azaindole can disrupt various cellular processes, including cell division, metabolism, and signal transduction . The downstream effects of this disruption can lead to changes in cell behavior, potentially contributing to its therapeutic applications.

Pharmacokinetics

These properties can impact the bioavailability of N-Tosyl-4-chloro-2-iodo-7-azaindole, influencing its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of N-Tosyl-4-chloro-2-iodo-7-azaindole’s action are primarily related to its inhibitory effects on protein kinases. By disrupting kinase activity, N-Tosyl-4-chloro-2-iodo-7-azaindole can affect a wide range of cellular processes, potentially leading to antiproliferative and antioxidant activities .

properties

IUPAC Name |

4-chloro-2-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-13(16)8-11-12(15)6-7-17-14(11)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZQRJFRYLCREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClIN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625961 | |

| Record name | 4-Chloro-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Tosyl-4-chloro-2-iodo-7-azaindole | |

CAS RN |

348640-26-6 | |

| Record name | 4-Chloro-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1592588.png)